4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid
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Overview
Description
“4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid” is a chemical compound with the molecular formula C10H13NO4 . It has a molecular weight of 211.22 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 5-membered oxazole ring attached to a 4-membered oxane ring, with a carboxylic acid group attached to the oxane ring . The oxazole ring contains one oxygen atom and one nitrogen atom .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea : 4-Methyloxazole-5-carboxylic acid is converted into 4methyloxazol-5-yl isocyanate, which is a key building block in the synthesis of 1,3-bis(4methyloxazol-5-yl)xanthine, a potential bronchodilator (Ray & Ghosh, 1999).
- Synthesis of Derivatives : Methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives were synthesized, leading to new transformations involving the residues of aliphatic amines (Prokopenko et al., 2010).
Pharmaceutical Research
- Development of Biologically Active Compounds : 5-Amino-1,2,3-triazole-4-carboxylic acid, related to the oxazole family, is used for preparing peptidomimetics and biologically active compounds based on the triazole scaffold (Ferrini et al., 2015).
- Synthesis of Pseudopeptide Foldamers : A study on 2-oxo-1,3-oxazolidine-4-carboxylic acid, closely related to oxazole-4-carboxylic acids, was conducted to create pseudopeptide foldamers, which have potential in various applications (Tomasini et al., 2003).
Chemical Synthesis and Catalysis
- Synthesis of Oxazole-4-carboxylic Acids Derivatives : Controlled isomerization methods were developed to synthesize isoxazole-4-carboxylic acid derivatives, indicating the versatility of oxazole derivatives in chemical synthesis (Serebryannikova et al., 2019).
- Photooxygenation of Oxazoles : Oxazoles, closely related to the oxazole family, have been utilized in photooxygenation reactions, leading to the synthesis of complex macrolides (Wasserman et al., 1981).
Future Directions
The future directions for research on “4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid” and similar oxazole derivatives could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities . This could potentially lead to the development of new therapeutic agents with a wide range of biological activities.
Properties
IUPAC Name |
4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-7-6-8(15-11-7)10(9(12)13)2-4-14-5-3-10/h6H,2-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIJLKQBVLPOCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2(CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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